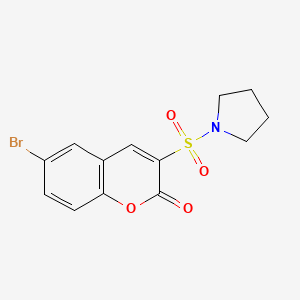![molecular formula C12H18N4O2 B6511333 N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide CAS No. 1797660-75-3](/img/structure/B6511333.png)
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It has been mentioned in the context of a molecular salt, where it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a related compound involved a reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis . In one study, a compound was found to realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis .科学研究应用
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has been used in a variety of scientific research applications, including drug delivery systems, biochemical and physiological studies, and biocatalysis. In drug delivery systems, this compound has been used to create nanocarriers for delivery of drugs and other therapeutic agents to targeted areas of the body. In biochemical and physiological studies, this compound has been used to study the effects of different compounds on cell metabolism and other biological processes. Additionally, this compound has been used in biocatalysis to create new compounds and materials.
作用机制
The exact mechanism of action of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide is not known, but it is believed to interact with a variety of cellular components, including proteins, enzymes, and other molecules. This compound is believed to interact with these components by forming covalent bonds with them, which can alter their structure and function. Additionally, this compound is believed to interact with other molecules, such as hormones, which can affect the activity of cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. In particular, this compound has been studied for its effects on cell metabolism, gene expression, and protein synthesis. Additionally, this compound has been studied for its effects on the immune system, inflammation, and oxidative stress.
实验室实验的优点和局限性
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is non-toxic and non-volatile, which makes it safe to use in experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is not very stable in the presence of light or heat, which can limit its use in some experiments.
未来方向
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has potential applications in a variety of fields, including drug delivery, biochemical and physiological studies, biocatalysis, and more. Future research could focus on improving the synthesis of this compound, developing new methods for its use in drug delivery systems, and studying its effects on different cellular processes. Additionally, future research could focus on exploring the potential applications of this compound in biocatalysis and developing new methods for its use in biochemical and physiological studies.
合成方法
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide can be synthesized from a variety of starting materials, including morpholine, pyrimidine, and propanamide. The synthesis of this compound begins with the reaction of morpholine and pyrimidine, which yields the intermediate product 2-morpholino-4-pyrimidin-6-ylmethyl amine. This intermediate product is then reacted with propanamide to yield this compound. The reaction is carried out in an aqueous solution at a temperature of approximately 150°C.
安全和危害
属性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-12(17)14-9-10-13-4-3-11(15-10)16-5-7-18-8-6-16/h3-4H,2,5-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREPKRWEYFSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)



![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)
![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)
![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)